3-Chloro-4,5-dihydroxybenzoyl chloride
Description
3-Chloro-4,5-dihydroxybenzoyl chloride (C₇H₄Cl₂O₃) is a benzoyl chloride derivative featuring a chloro substituent at the 3-position and hydroxyl groups at the 4- and 5-positions on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and fine chemicals. Its dihydroxy groups confer polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents, while the electron-withdrawing chloro group modulates reactivity in acylations and nucleophilic substitutions .
Properties
CAS No. |
119735-20-5 |
|---|---|
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
3-chloro-4,5-dihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(7(9)12)2-5(10)6(4)11/h1-2,10-11H |
InChI Key |
AXPHXKHORNGRIK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
Synonyms |
Benzoyl chloride, 3-chloro-4,5-dihydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)benzoyl Chloride
Structure : C₈H₃Cl₂F₃O
Substituents : Chloro (3-position), trifluoromethyl (5-position).
Key Differences :
- The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity at the carbonyl carbon compared to the dihydroxy-substituted analog. This enhances reactivity in Friedel-Crafts acylations .
- Lipophilicity is significantly higher due to the trifluoromethyl group, favoring applications in hydrophobic environments (e.g., agrochemicals). Applications: Used in synthesizing fluorinated pharmaceuticals and pesticides. Limited hydrogen-bonding capacity reduces solubility in aqueous media compared to 3-chloro-4,5-dihydroxybenzoyl chloride .
3-Bromo-4,5-dimethoxybenzoyl Chloride
Structure : C₉H₈BrClO₃
Substituents : Bromo (3-position), methoxy (4- and 5-positions).
Key Differences :
- Bromine’s larger atomic radius and lower electronegativity (vs.
- Methoxy groups are electron-donating, reducing the electrophilicity of the carbonyl carbon compared to the hydroxylated analog. Dimethoxy substitution decreases acidity (pKa ~10–12 for methoxy vs. ~8–10 for dihydroxy) .
Applications : Intermediate in peptide coupling and heterocyclic synthesis. Dimethoxy groups improve stability under acidic conditions .
3-Chloro-4,5-dimethoxyphenyl Propenone Derivatives
Example : 3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl-phenyl)prop-2-en-1-one.
Key Differences :
- Methoxy groups at 4- and 5-positions reduce oxidative susceptibility compared to dihydroxy analogs.
- The propenone backbone introduces conjugation, enhancing UV absorption and antimicrobial activity (reported in quantum chemical studies) . Applications: Antimicrobial agents and materials science. Reduced solubility in water compared to dihydroxy derivatives .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structure : C₉H₈O₄
Substituents : Dihydroxy (3- and 4-positions), acrylic acid side chain.
Key Differences :
- The acrylic acid group enables antioxidant activity via radical scavenging, a property absent in benzoyl chlorides.
- Lacks the reactive acyl chloride moiety, limiting use as a synthetic intermediate but broadening biocompatibility (e.g., in cosmetics and supplements) .
Applications : Pharmacological research, food additives, and cosmetic formulations .
Data Table: Structural and Functional Comparison
Critical Research Findings
- Synthetic Utility : this compound’s hydroxyl groups enable regioselective functionalization, a advantage over methoxy or trifluoromethyl analogs .
- Biological Activity : Dihydroxy-substituted compounds exhibit higher antimicrobial efficacy than dimethoxy derivatives, likely due to enhanced membrane interaction via H-bonding .
- Stability : Methoxy and trifluoromethyl groups improve thermal stability but reduce reactivity in aqueous media compared to hydroxylated analogs .
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